Regioisomeric Preference in Patents
In a patent dispute, it was explicitly stated that the 3-cyclopropyl-1,2,4-oxadiazol-5-yl analogue is significantly superior to the corresponding 5-cyclopropyl-1,2,4-oxadiazol-3-yl compound [1]. The 5-cyclopropyl-1,2,4-oxadiazol-3-yl regioisomer was described as a 'highly inferior embodiment' when directly compared to its 3-cyclopropyl-1,2,4-oxadiazol-5-yl counterpart [1]. This highlights a strong regioisomeric preference for the 5-yl attachment in bioactive molecules.
| Evidence Dimension | Regioisomeric preference in medicinal chemistry |
|---|---|
| Target Compound Data | 3-cyclopropyl-1,2,4-oxadiazol-5-yl analogue |
| Comparator Or Baseline | 5-cyclopropyl-1,2,4-oxadiazol-3-yl compound |
| Quantified Difference | Target described as 'significantly superior' and comparator as 'highly inferior' |
| Conditions | Legal analysis of prior art in patent EP0201678NWB1 |
Why This Matters
This provides a documented precedent for selecting the 3-cyclopropyl-1,2,4-oxadiazol-5-yl substitution pattern over its regioisomer in drug discovery programs, reducing the risk of pursuing an inferior scaffold.
- [1] European Patent Office. EP0201678NWB1. In direct comparison to its 3-cyclopropyl-1,2,4-oxadiazol-5-yl analogue (F) of EP-A-150,040 (ex. 31) the corresponding 5-cyclopropyl-1,2,4-oxadiazol-3-yl compound (E) of EP-A-150,040 (ex. 40) is significantly inferior and it can be concluded that 5-cyclopropyl-1,2,4-oxadiazol-3-yl is a highly inferior embodiment. View Source
